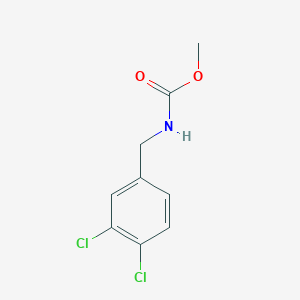
methyl (3,4-dichlorobenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3,4-dichlorobenzyl)carbamate (MDCB) is a carbamate insecticide that has been widely used in agricultural and household settings. The compound is known for its broad-spectrum activity against a variety of pests, including mosquitoes, flies, and cockroaches. MDCB is also used in the control of pests in livestock and poultry production.
科学研究应用
Methyl (3,4-dichlorobenzyl)carbamate has been extensively studied for its insecticidal properties. The compound has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. methyl (3,4-dichlorobenzyl)carbamate has also been used in the control of pests in livestock and poultry production. In addition to its insecticidal properties, methyl (3,4-dichlorobenzyl)carbamate has been investigated for its potential use as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
Methyl (3,4-dichlorobenzyl)carbamate acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect. methyl (3,4-dichlorobenzyl)carbamate also has some activity against the GABA receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
methyl (3,4-dichlorobenzyl)carbamate has been shown to have some toxic effects on non-target organisms, including mammals and birds. The compound has been found to be moderately toxic to rats and rabbits when administered orally or dermally. methyl (3,4-dichlorobenzyl)carbamate has also been shown to have some mutagenic and genotoxic effects in vitro, although the relevance of these findings to human health is unclear.
实验室实验的优点和局限性
Methyl (3,4-dichlorobenzyl)carbamate has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize. methyl (3,4-dichlorobenzyl)carbamate is also highly effective against a wide range of insect pests, making it a useful tool for studying insect biology and behavior. However, methyl (3,4-dichlorobenzyl)carbamate has some limitations as well. The compound is moderately toxic to mammals and birds, which can limit its use in certain experiments. In addition, methyl (3,4-dichlorobenzyl)carbamate has some potential for environmental contamination, which can be a concern in laboratory settings.
未来方向
There are several potential future directions for research on methyl (3,4-dichlorobenzyl)carbamate. One area of interest is the development of new formulations and delivery systems for the compound. This could include the use of microencapsulation or other techniques to improve the stability and efficacy of methyl (3,4-dichlorobenzyl)carbamate. Another area of interest is the investigation of the potential use of methyl (3,4-dichlorobenzyl)carbamate as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, and further research could explore its potential use in the treatment of bacterial infections. Finally, there is a need for further research into the potential environmental impacts of methyl (3,4-dichlorobenzyl)carbamate, including its persistence in soil and water systems and its potential effects on non-target organisms.
合成方法
Methyl (3,4-dichlorobenzyl)carbamate can be synthesized by reacting 3,4-dichlorobenzylamine with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
methyl N-[(3,4-dichlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFGAHINNOYDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3,4-dichlorobenzyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)
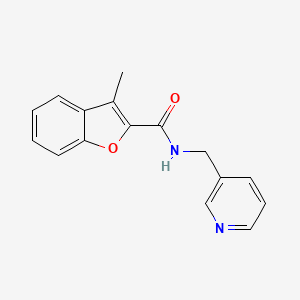
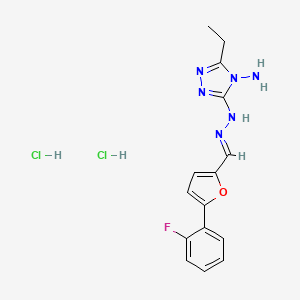
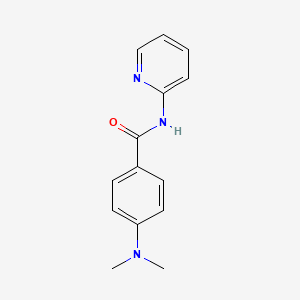
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
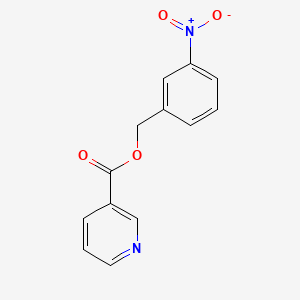
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)